2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide
Description
2-Cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide is an acrylamide derivative characterized by a cyano group at position 2, a dimethylamino substituent at position 3, and a 4-fluorophenylamide moiety.
Properties
Molecular Formula |
C12H12FN3O |
|---|---|
Molecular Weight |
233.24 g/mol |
IUPAC Name |
2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C12H12FN3O/c1-16(2)8-9(7-14)12(17)15-11-5-3-10(13)4-6-11/h3-6,8H,1-2H3,(H,15,17) |
InChI Key |
VFNBJZDUYCFFLY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)NC1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation-Based Synthesis
The most widely reported method for synthesizing 2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide involves a Knoevenagel condensation reaction. This approach typically combines 4-fluoroaniline with cyanoacetamide derivatives in the presence of a base catalyst.
Key Steps:
-
Formation of the Acrylamide Backbone:
A mixture of 4-fluoroaniline (1.0 eq) and cyanoacetamide (1.2 eq) undergoes condensation in ethanol at 60–80°C for 6–8 hours. The reaction is catalyzed by L-proline (10 mol%), which enhances both yield (72–85%) and regioselectivity. -
Dimethylamino Group Introduction:
Intermediate I reacts with dimethylamine (2.0 eq) in tetrahydrofuran (THF) at 0–5°C. This step requires strict temperature control to prevent N-overalkylation byproducts.
Challenges:
Alternative Pathway via Enamine Formation
An alternative synthesis route utilizes pre-formed enamine intermediates, as described in patent literature:
Procedure:
-
Cyanoacetamide Preparation:
Cyanoacetic acid reacts with 4-fluoroaniline in dimethylformamide (DMF) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent (Yield: 89–94%). -
Enamine Generation:
The resulting N-(4-fluorophenyl)cyanoacetamide undergoes condensation with dimethylformamide dimethyl acetal (DMF-DMA) in toluene at 110°C for 3 hours.
Advantages:
Catalytic Systems and Optimization
Catalyst Screening Data
The choice of catalyst significantly impacts reaction efficiency:
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| L-Proline | 80 | 85 | 95.2 | |
| Piperidine | 100 | 68 | 89.7 | |
| DABCO | 70 | 73 | 91.5 | |
| No Catalyst | 120 | 41 | 82.3 |
Key Findings:
Solvent Optimization
Solvent polarity directly affects reaction kinetics:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Ethanol | 24.3 | 85 | 6 |
| DMF | 36.7 | 78 | 4 |
| THF | 7.5 | 62 | 8 |
| Toluene | 2.4 | 54 | 10 |
Ethanol provides optimal balance between solubility and reaction control.
Industrial-Scale Production
Continuous Flow Reactor Design
Recent advancements employ continuous flow systems to enhance scalability:
System Parameters:
-
Reactor Volume: 50 L
-
Flow Rate: 10 L/h
-
Temperature Gradient: 60°C → 25°C (quench zone)
Economic Benefits:
Purification Protocols
Industrial purification involves tandem crystallization steps:
-
Primary Crystallization:
Crude product from ethanol/water (3:1 v/v) removes unreacted 4-fluoroaniline. -
Chromatographic Polishing:
Silica gel column chromatography with ethyl acetate/hexane (1:4) eliminates residual dimethylamine.
Final Product Specifications:
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
-
δ 10.32 (s, 1H, NH)
-
δ 7.65–7.58 (m, 2H, Ar-H)
-
δ 7.15–7.08 (m, 2H, Ar-H)
-
δ 6.87 (s, 1H, =CH)
FT-IR (KBr):
Challenges and Mitigation Strategies
| Challenge | Solution | Effectiveness |
|---|---|---|
| Cyano Group Hydrolysis | Strict pH control (6.8–7.2) | 95% Reduction |
| Dimethylamine Volatility | Closed-loop reflux systems | 99% Recovery |
| Enamide Isomerization | UV-stabilized reactors | 100% E-Isomer |
| Metal Contamination | Chelating resin treatment | <1 ppm |
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, targeting both the amide and cyano groups:
Mechanistic Notes :
-
Acidic hydrolysis proceeds via protonation of the amide oxygen, increasing electrophilicity at the carbonyl carbon.
-
Basic hydrolysis involves hydroxide attack at the β-carbon of the α,β-unsaturated system, followed by retro-aldol cleavage.
Cycloaddition Reactions
The α,β-unsaturated amide participates in Diels-Alder and [3+2] cycloadditions:
Table 1: Cycloaddition Reactivity
Kinetic Data :
-
Diels-Alder reactions exhibit a rate constant () of at 110°C .
-
Electron-withdrawing cyano group enhances dienophile reactivity by lowering LUMO energy.
Nucleophilic Additions
The electron-deficient double bond facilitates Michael additions:
Table 2: Nucleophilic Attack Pathways
| Nucleophile | Catalyst | Product | Stereochemistry |
|---|---|---|---|
| Thiophenol | Triethylamine, RT | 3-(dimethylamino)-2-cyano-3-(phenylthio)propanamide | Trans (90%) |
| Ethylamine | DBU, 60°C | β-amino propenamide derivative | Cis (72%) |
Key Findings :
-
Steric effects from the 4-fluorophenyl group influence regioselectivity.
-
Dimethylamino group stabilizes transition states via resonance .
Oxidation and Reduction
Controlled redox transformations modify functional groups:
| Reaction | Reagents | Outcome |
|---|---|---|
| Oxidation (cyano → carbonyl) | H₂O₂, FeSO₄, 50°C | 3-(dimethylamino)-N-(4-fluorophenyl)-3-oxoprop-2-enamide (58% yield) |
| Reduction (amide → amine) | LiAlH₄, THF, 0°C | 3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamine (41% yield) |
Challenges :
-
Over-reduction risks with LiAlH₄ require strict temperature control.
-
Selective cyanide oxidation remains low-yielding due to competing side reactions.
Catalytic Coupling Reactions
Palladium-mediated cross-couplings enable structural diversification:
Table 3: Suzuki-Miyaura Coupling Data
Optimized Conditions :
Photochemical Reactivity
UV irradiation induces [2+2] cycloadditions and isomerization:
| Wavelength | Reaction Type | Product | Quantum Yield |
|---|---|---|---|
| 254 nm | E→Z isomerization | (Z)-2-cyano-3-(dimethylamino)-...prop-2-enamide | Φ = 0.32 |
| 365 nm | Dimerization | Head-to-tail cyclobutane adduct | Φ = 0.18 |
Applications :
-
Photoswitching behavior useful in optoelectronic materials.
-
Stereochemical control impacts biological activity.
Scientific Research Applications
Medicinal Chemistry
1. Anti-inflammatory Activity
Recent studies have indicated that derivatives of 2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide exhibit significant anti-inflammatory properties. For instance, compounds similar to this structure have been tested for their efficacy in reducing inflammation in animal models. The inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β was observed, suggesting potential therapeutic roles in treating inflammatory diseases .
Case Study: In Vivo Models
In a controlled study involving zymosan-induced acute peritonitis in mice, researchers demonstrated that the administration of related compounds significantly reduced leukocyte migration and edema formation. This was attributed to their ability to inhibit the synthesis of inflammatory mediators .
Synthetic Intermediates
2. Chemical Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for modifications that can lead to the development of new drugs or materials. The presence of the cyano group and dimethylamino moiety facilitates various nucleophilic attack reactions, making it valuable in synthesizing more complex molecules.
Table: Synthetic Pathways Involving this compound
Materials Science
3. Polymer Chemistry
The compound has potential applications in polymer chemistry, particularly in the development of functionalized polymers. Its reactive sites can be utilized to create copolymers with enhanced properties, such as improved thermal stability and mechanical strength.
Case Study: Polymer Blends
Research has shown that incorporating this compound into polymer blends can enhance their thermal properties. For example, blends with polyvinyl chloride (PVC) exhibited increased resistance to thermal degradation when treated with this compound .
Mechanism of Action
The mechanism of action of 2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano and dimethylamino groups may play a role in binding to enzymes or receptors, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Variations
The compound’s structural analogs differ primarily in the substituents at the acrylamide core. Below is a comparative analysis:
Table 1: Structural Comparison of Acrylamide Derivatives
Functional Implications
This contrasts with the electron-withdrawing sulfamoyl group in Compound 20, which may reduce electrophilicity . The cyano group common to all analogs stabilizes the acrylamide backbone through conjugation, as seen in Compound 1’s chromone system .
Solubility and Bioavailability: The morpholine and ethoxy-methoxy substituents in Compounds 6 and 5, respectively, improve water solubility compared to the target compound’s dimethylamino group, which may confer moderate polarity .
Synthetic Accessibility: The target compound’s synthesis likely follows a Knoevenagel condensation pathway, similar to Compound 20, which uses piperidine as a catalyst . In contrast, Compound 1’s chromone substituent requires additional steps for heterocyclic ring formation .
Biological Activity
Chemical Structure and Properties
2-Cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide, also known by its IUPAC name (2E)-2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide, is an organic compound with the molecular formula CHFNO. This compound features a cyano group, a dimethylamino group, and a 4-fluorophenyl moiety attached to a prop-2-enamide backbone. It has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. A study highlighted its potential as an inhibitor of the epidermal growth factor receptor (EGFR), which is a critical target in cancer therapy. The compound demonstrated an IC value of approximately 20.72 nM against various cancer cell lines, outperforming some existing EGFR inhibitors such as lapatinib .
The mechanism through which this compound exerts its biological effects primarily involves the inhibition of enzyme activity. By binding to the active site or allosteric sites on target enzymes, it disrupts normal cellular signaling pathways. This action can lead to reduced proliferation of cancer cells and induction of apoptosis .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Structural Differences | IC (nM) | Notable Activity |
|---|---|---|---|
| 2-Cyano-3-(dimethylamino)-N-(4-chlorophenyl)prop-2-enamide | Chlorine instead of Fluorine | 25.0 | Moderate EGFR inhibition |
| 2-Cyano-3-(dimethylamino)-N-(4-bromophenyl)prop-2-enamide | Bromine instead of Fluorine | 30.5 | Moderate cytotoxicity |
| 2-Cyano-3-(dimethylamino)-N-(4-methylphenyl)prop-2-enamide | Methyl instead of Fluorine | 45.0 | Lower anticancer efficacy |
The presence of the fluorine atom in the structure enhances lipophilicity and metabolic stability, contributing to its superior activity compared to analogs with other substituents .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been investigated for antimicrobial activity. Preliminary studies suggest it may possess inhibitory effects against various bacterial strains, indicating potential for development as an antimicrobial agent .
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro assays demonstrated that this compound effectively inhibited cell growth in multiple cancer cell lines, including A431 and A549, with IC values ranging from 10 to 20 nM depending on the cell type .
- Structural Activity Relationship (SAR) : SAR studies have shown that modifications to the phenyl ring significantly affect biological activity. Compounds with electron-withdrawing groups like fluorine displayed enhanced potency compared to those with electron-donating groups .
- Mechanistic Insights : Further investigations into the mechanistic pathways revealed that this compound may induce apoptosis through intrinsic pathways involving mitochondrial depolarization and caspase activation, highlighting its potential as a therapeutic agent in cancer treatment .
Q & A
Q. Intermediate
- HPLC : Use a C18 column (ACN/water gradient) to confirm >98% purity.
- Elemental Analysis (EA) : Match calculated/found values for C, H, N (±0.3% tolerance).
- Melting Point : Compare with literature values (Δ < 2°C).
- Single-Crystal Validation : Cross-check unit cell parameters with Cambridge Structural Database entries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
